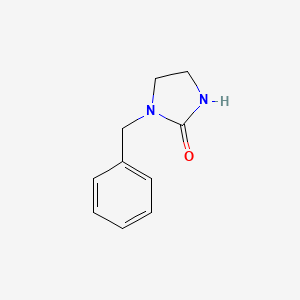

1-Benzylimidazolidin-2-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNSPEIJKZNYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282716 | |

| Record name | 1-Benzylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2385-38-8 | |

| Record name | 2385-38-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzylimidazolidin 2 One and Its Derivatives

Classical Synthetic Routes and Mechanistic Investigations

Traditional methods for synthesizing the imidazolidin-2-one ring system have long been established, primarily relying on the cyclization of 1,2-diamines with a suitable one-carbon electrophile.

Synthesis via 1,2-Diamines and Carbonylating Agents (e.g., Phosgene (B1210022), Carbonyldiimidazole)

The most conventional and widely employed method for the synthesis of imidazolidin-2-ones involves the reaction of 1,2-diamines with carbonylating agents. mdpi.comnih.gov This approach directly installs the carbonyl group to form the cyclic urea (B33335) structure.

Phosgene and its Equivalents: Phosgene (COCl₂) serves as a highly reactive carbonyl source for this transformation. The reaction proceeds through a sequential intermolecular and intramolecular acyl nucleophilic substitution. mdpi.com Typically, a base such as a tertiary amine is required to neutralize the two equivalents of hydrochloric acid generated during the process. mdpi.com Due to the high toxicity of phosgene, safer alternatives like triphosgene (B27547) are often used.

Carbonyldiimidazole (CDI): 1,1'-Carbonyldiimidazole (CDI) is a frequently used and safer alternative to phosgene for the carbonylation of diamines. mdpi.comnih.govwikipedia.org CDI is a crystalline solid that converts amines into ureas, among other applications. wikipedia.orgmerckmillipore.comsigmaaldrich.com The reaction of a 1,2-diamine, such as N-benzylethylenediamine, with CDI leads to the formation of the corresponding imidazolidin-2-one. mdpi.comumich.edu This method has been utilized to prepare carbazole (B46965) derivatives bearing the imidazolidin-2-one moiety. mdpi.com The mechanism involves the activation of the diamine followed by an intramolecular cyclization. A novel flow-based method for producing benzimidazol-2-one (B1210169) using CDI has also been developed, highlighting modern adaptations of this classical reaction. nih.gov

The general mechanism for the formation of imidazolidin-2-ones from 1,2-diamines and a carbonylating agent involves two key steps:

An initial intermolecular nucleophilic attack by one of the amino groups of the diamine on the carbonyl carbon of the agent.

A subsequent intramolecular nucleophilic attack by the second amino group, leading to ring closure and elimination of leaving groups to form the stable five-membered cyclic urea. mdpi.com

Preparation from N-Allylureas and Aryl/Alkenyl Bromides via Palladium-Catalyzed Carboamination Reactions

A modern and highly versatile strategy for the synthesis of substituted imidazolidin-2-ones is the palladium-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides. nih.govnih.gov This powerful reaction forms a carbon-carbon and a carbon-nitrogen bond in a single step, constructing the heterocyclic ring while simultaneously introducing substituents with potential control over stereochemistry. nih.govnih.govresearchgate.net The N-allylurea starting materials are readily prepared in one step from the corresponding allylic amines and isocyanates. nih.gov

This methodology has proven effective for creating a range of imidazolidin-2-one derivatives, including 4,4- and 4,5-disubstituted products, often with high yields and diastereoselectivity. nih.govumich.edu

| N-Allylurea Substrate | Aryl Bromide | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| N-allyl-N'-phenylurea | 4-Bromotoluene | 4-(4-Methylbenzyl)-1-phenylimidazolidin-2-one | 75 | - |

| N-allyl-N'-benzylurea | Bromobenzene (B47551) | 1-Benzyl-4-(phenylmethyl)imidazolidin-2-one | 72 | - |

| N-((E)-but-2-en-1-yl)-N'-phenylurea | Bromobenzene | (4R,5S)-4-Methyl-5-phenyl-1-phenylimidazolidin-2-one | 79 | >20:1 |

| N-(2-methylallyl)-N'-phenylurea | Bromobenzene | 4-Methyl-4-(phenylmethyl)-1-phenylimidazolidin-2-one | 85 | - |

Mechanistic Pathways of Palladium-Catalyzed Carboamination

The catalytic cycle for the palladium-catalyzed carboamination of N-allylureas is generally understood to proceed through several key steps. mdpi.comnih.govrsc.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl or alkenyl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. mdpi.comnih.gov

Deprotonation and Ligand Substitution: A base, such as sodium tert-butoxide (NaOtBu), deprotonates the urea nitrogen. The resulting ureate anion displaces the halide on the palladium(II) center to form an alkene-bound palladium(aryl)(amido) complex. nih.gov

Migratory Insertion (Aminopalladation): The key ring-forming step is the intramolecular migratory insertion of the alkene into the palladium-nitrogen bond. researchgate.netnih.gov This syn-aminopalladation step forms a new C-N bond and a five-membered palladacycle intermediate. researchgate.netnih.govrsc.org The stereochemistry of the product is often determined during this step.

Reductive Elimination: The final step is the C-C bond-forming reductive elimination from the palladacycle intermediate. This step releases the imidazolidin-2-one product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govrsc.org In some asymmetric variations of this reaction, the reductive elimination step has been identified as the enantiodetermining step. nih.govrsc.org

Stereoselectivity and Diastereoselectivity in Palladium-Catalyzed Carboamination

A significant advantage of the palladium-catalyzed carboamination is its ability to control stereochemistry. The reaction often proceeds with high levels of diastereoselectivity, particularly with substituted N-allylureas. nih.govresearchgate.net

The syn-addition of the nitrogen atom and the aryl group across the double bond is a general feature of this reaction. thieme-connect.denih.gov When substrates derived from cyclic alkenes or (E)-1,2-disubstituted alkenes are used, excellent selectivity for products resulting from syn-addition is observed. nih.gov For example, the reaction of N-((E)-but-2-en-1-yl)-N'-phenylurea with bromobenzene yields the syn-diastereomer of the 4,5-disubstituted imidazolidin-2-one with a diastereomeric ratio greater than 20:1. nih.gov

In the context of asymmetric catalysis, the use of chiral ligands on the palladium catalyst can induce enantioselectivity, providing access to enantiomerically enriched imidazolidin-2-ones. nih.govrsc.org The choice of ligand is critical for achieving high enantiomeric excess (ee). For instance, a catalyst system composed of Pd₂(dba)₃ and the chiral phosphoramidite (B1245037) ligand (S)-Siphos-PE has been shown to be effective for the enantioselective coupling of N-allylureas with aryl bromides, affording products with up to 95% ee. nih.govrsc.org

Influence of Substrate Structure on Reaction Outcomes

The structure of both the N-allylurea and the aryl halide coupling partner significantly impacts the efficiency and selectivity of the palladium-catalyzed carboamination.

N-Allylurea Structure:

Alkene Substitution: The substitution pattern on the allyl group is a key determinant of the product structure and stereochemistry. Terminal alkenes lead to 4-substituted imidazolidin-2-ones. mdpi.com Substrates with 1,2-disubstituted alkenes react to form 4,5-disubstituted products, often with high diastereoselectivity. nih.govumich.edu Meanwhile, 1,1-disubstituted alkenes yield 4,4-disubstituted products in good to excellent yields. nih.gov

Nitrogen Substituents: The electronic properties of the substituents on the urea nitrogens can influence reactivity. Electron-withdrawing groups on the urea nitrogen have been noted to lead to high enantiomeric excesses in asymmetric versions of the reaction. mdpi.comnih.gov However, substrates with N3-alkyl groups sometimes yield moderate amounts of the desired product due to competing base-mediated side reactions. nih.gov

Aryl/Alkenyl Halide Structure: The reaction is tolerant of a variety of aryl bromides, including those with electron-donating and electron-withdrawing groups, as well as sterically hindered substrates. umich.edu Alkenyl halides are also viable coupling partners, allowing for the synthesis of imidazolidin-2-ones with alkenyl side chains. nih.govnih.gov The stereochemistry of the alkenyl halide is typically retained in the final product. nih.gov

Role of Anionic Additives (e.g., Water, Trifluoroacetic Acid) on Enantioselectivity

In the development of enantioselective palladium-catalyzed carboamination reactions, the use of additives has been found to have a profound and sometimes unexpected effect on the reaction's stereochemical outcome.

Water: The addition of water has been shown to significantly improve enantioselectivities in the asymmetric carboamination of N-allylureas, particularly when using electron-deficient aryl halide substrates. nih.govrsc.orgmdpi.com For example, in the coupling of an N-allylurea with 4-bromobenzonitrile (B114466) using a Pd/(S)-Siphos-PE catalyst, the enantiomeric excess increased from 75% ee without water to 95% ee with the addition of water. nih.gov This positive effect is noteworthy as added water can often be detrimental in other palladium-catalyzed systems. nih.gov

Trifluoroacetic Acid (TFA): In cases where water has a negative impact, such as with electron-rich aryl halides like 4-bromoanisole, trifluoroacetic acid (TFA) has been employed as an alternative additive. nih.govumich.edu The addition of 40 mol % of TFA can provide results superior to those obtained with either water or no additive at all for certain substrate combinations. nih.govmdpi.com The precise role of these additives is complex and may involve influencing the aggregation state of the catalyst, the solubility of reactants, or the nature of the active catalytic species.

| Aryl Bromide | Additive | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| 4-bromobenzonitrile | None | 85 | 75 |

| 4-bromobenzonitrile | H₂O | 82 | 95 |

| 4-bromoanisole | None | 75 | 78 |

| 4-bromoanisole | H₂O | 68 | 62 |

| 4-bromoanisole | TFA | 78 | 85 |

Synthesis from Carboxylic Acids Bearing Reactive Functional Groups via Curtius Rearrangement and Intramolecular Cyclization

A notable method for the synthesis of 1-benzylimidazolidin-2-one involves the use of carboxylic acids that contain reactive functional groups such as alcohols, thiols, or amines. This approach utilizes the Curtius rearrangement, a thermal decomposition of acyl azides to form an isocyanate, which then undergoes intramolecular cyclization to yield the desired heterocyclic compound. clockss.orgorganic-chemistry.org This reaction is advantageous due to its tolerance of various functional groups and the general retention of stereochemistry. nih.gov

Application of Polymer-Supported Diphenylphosphoryl Azide (B81097) (PS-DPPA)

To facilitate the Curtius rearrangement, a polymer-supported version of diphenylphosphoryl azide (PS-DPPA) has been developed and successfully employed. clockss.org This solid-phase reagent offers several advantages over its solution-phase counterpart, including simplified purification of the final product, tolerance to moisture, and potentially lower toxicity. clockss.org The use of PS-DPPA allows for the efficient conversion of carboxylic acids into the corresponding imidazolidinone derivatives in good yields. clockss.org For instance, the reaction of N-benzylaminoacetic acid with PS-DPPA, followed by intramolecular cyclization, affords this compound. clockss.org The polymer support streamlines the workup process, as the reagent and byproducts can be removed by simple filtration. clockss.org

Table 1: Heterocyclic Derivatives Synthesized Using PS-DPPA clockss.org

| Entry | Reactant | Product | Yield (%) |

|---|---|---|---|

| 8 | N-benzyl-2-aminoacetic acid | This compound | 53 |

Retention of Chiral Centers in Amino Acid Precursors

A significant aspect of the Curtius rearrangement is its ability to proceed with retention of configuration at chiral centers. nih.govnih.gov When chiral amino acids are used as precursors, the stereochemistry of the α-carbon is generally preserved throughout the reaction sequence. clockss.orgnih.gov For example, the synthesis of oxazolidinone and thiazolidinone derivatives from BOC-protected L-serine, L-threonine, and L-cysteine using PS-DPPA demonstrated that the chiral centers in these amino acids were retained. clockss.org Although the optical purity was not quantitatively assessed in this specific study, the mechanism of the Curtius rearrangement strongly supports the retention of chirality. clockss.orgnih.gov This feature is of paramount importance in the synthesis of enantiomerically pure pharmaceutical compounds where specific stereoisomers are required for biological activity. nih.gov

Formation via Reaction of Formaldehyde (B43269) with N-Benzylaminoacetamide Derivatives

An alternative synthetic route to this compound involves the reaction of formaldehyde with N-benzylaminoacetamide derivatives. This method represents a classical approach to the formation of the imidazolidinone ring system. The reaction proceeds through the condensation of formaldehyde with the amino groups of the N-benzylaminoacetamide, leading to the formation of the five-membered heterocyclic ring.

Advanced and Asymmetric Synthetic Strategies

The development of advanced synthetic methods has enabled the preparation of enantiomerically enriched 1-benzylimidazolidin-2-ones, which are crucial for applications in medicinal chemistry and materials science. nih.govumich.edu

Catalytic Asymmetric Approaches for Enantiomerically Enriched 1-Benzylimidazolidin-2-ones

Catalytic asymmetric synthesis provides a powerful tool for accessing chiral molecules with high enantiomeric purity. nih.govumich.edursc.org In the context of 1-benzylimidazolidin-2-ones, palladium-catalyzed carboamination reactions have emerged as a significant strategy. nih.govumich.edu These reactions involve the coupling of N-allylurea derivatives with aryl or alkenyl halides to construct the imidazolidinone core and a new carbon-carbon bond simultaneously. nih.gov This approach is notable as it allows for the generation of a C-C bond during the formation of the heterocyclic ring, a feature not common in other synthetic routes. nih.gov The use of a chiral catalyst system enables the control of stereochemistry, leading to the formation of one enantiomer in excess. nih.govumich.edu

The success of catalytic asymmetric reactions heavily relies on the choice of the chiral ligand. nih.govumich.edu In the palladium-catalyzed synthesis of 4-substituted imidazolidin-2-ones, the chiral phosphoramidite ligand (S)-Siphos-PE has proven to be highly effective. nih.govumich.edursc.org A catalyst system composed of Pd2(dba)3 and (S)-Siphos-PE facilitates the enantioselective coupling of N-allylureas with aryl bromides, affording the desired products with enantiomeric excesses (ee) of up to 95%. nih.govumich.edu Interestingly, the diastereomeric ligand, (R)-Siphos-PE, which is effective in other asymmetric carboamination reactions, provided only modest enantioselectivity in this specific transformation. umich.eduumich.edu This highlights the subtle yet critical role of ligand structure in determining the stereochemical outcome of the reaction. umich.edu The enantiodetermining step in these transformations is suggested to be the C-C bond-forming reductive elimination, a departure from other asymmetric carboamination reactions where the aminometalation step typically controls the stereochemistry. nih.gov

Table 2: Enantioselective Synthesis of 4-Benzyl-imidazolidin-2-one Derivatives umich.edu

| Entry | Ligand | Product Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | (R)-Siphos-PE | - | Modest |

| 2 | (S)-Siphos-PE | 93 | 79 |

Enantiodetermining Steps in Asymmetric Palladium-Catalyzed Carboamination

The asymmetric palladium-catalyzed carboamination of N-allylureas stands as a significant method for synthesizing enantiomerically enriched 4-substituted imidazolidin-2-ones. nih.govumich.edu A key aspect of this transformation is understanding its enantiodetermining step, which dictates the stereochemical outcome of the reaction.

The catalytic cycle is believed to commence with the oxidative addition of an aryl halide to a Pd(0) complex, followed by deprotonation and substitution to form a palladium(aryl)(amido) intermediate. umich.edu This intermediate undergoes migratory insertion (aminopalladation) into the alkene's Pd-N bond, creating the new C-N bond and the product's stereocenter. umich.edunih.gov The cycle concludes with reductive elimination to form the C-C bond and release the imidazolidin-2-one product. nih.gov

Influence of Electronics: The enantioselectivity of the reaction is significantly affected by the electronic properties of the N-aryl group on the urea and by the presence of anionic additives. umich.edu Electron-withdrawing substituents on the nitrogen atom can slow down the rate of C-C reductive elimination and promote the reverse reaction (retro-aminopalladation). umich.edu This suggests that the aminopalladation step is reversible, allowing for an equilibrium that precedes the irreversible, enantiodetermining reductive elimination. umich.edu

Additive Effects: The addition of water has been shown to improve enantioselectivities, particularly with electron-poor aryl halide substrates. nih.gov Conversely, for some substrates, the addition of trifluoroacetic acid can provide superior results. nih.govumich.edu These effects are consistent with the coordination of anions to the palladium complex during or after the reversible aminopalladation, influencing the rate and selectivity of the subsequent reductive elimination. umich.edu

Contrast with Other Systems: This mechanism contrasts with related asymmetric carboamination reactions, such as those involving N-Boc-pent-4-enylamines to form pyrrolidines. nih.gov In those cases, the migratory insertion step (aminopalladation) is believed to be irreversible and thus enantiodetermining. umich.edunih.gov The difference in the enantiodetermining step is highlighted by the fact that the same Pd/(S)-Siphos-PE catalyst can produce products with opposite absolute stereochemistry from N-allylurea versus N-Boc-pent-4-enylamine substrates. nih.gov

A catalyst system composed of Pd₂(dba)₃ and the ligand (S)-Siphos-PE has proven effective, affording 4-substituted imidazolidin-2-ones with up to 95% enantiomeric excess (ee). nih.govumich.edu The choice of ligand is critical; for instance, the (S)-Siphos-PE ligand provided significantly higher ee than its (R)-Siphos-PE diastereomer in a model reaction. umich.edu

Utilizing Organozinc Carbenoids for Cyclopropane (B1198618) Synthesis with this compound Precursors

Organozinc carbenoids, famously used in the Simmons-Smith reaction, are valuable reagents for the synthesis of cyclopropanes from alkenes. wikipedia.org Research has explored the generation of functionalized organozinc carbenoids and their subsequent reactivity. ucl.ac.uk An investigation into creating an "amidoorganozinc" carbenoid extended to using this compound as a potential precursor for cyclopropanation. ucl.ac.uk

In this study, the reaction involving this compound did not lead to a single product but rather a mixture of several compounds. ucl.ac.uk This highlights the complex reactivity of the system.

The primary products identified from the reaction were:

The desired trans-cyclopropane

The corresponding cis-cyclopropane

The N-formyl compound

An alkoxy cyclopropane, which forms via a standard alkoxy organozinc carbenoid pathway ucl.ac.uk

Unreacted starting material (this compound) ucl.ac.uk

| Compound Type | Specific Product Name | Role in Reaction |

|---|---|---|

| Starting Material | This compound | Precursor for carbenoid |

| Desired Product | trans-Cyclopropane | Major cyclopropanation product |

| Byproduct | cis-Cyclopropane | Minor cyclopropanation product |

| Byproduct | N-formyl compound | Side reaction product |

| Byproduct | Alkoxy cyclopropane | Side reaction product |

The formation of the trans-cyclopropane as the major product suggests a degree of stereoselectivity in the cyclopropanation step. ucl.ac.uk The generation of multiple products, however, indicates that the intended amidoorganozinc carbenoid pathway competes with other reactive pathways under the studied conditions. ucl.ac.uk This research serves as a foundational study into the potential, and challenges, of using cyclic urea derivatives like this compound in organozinc carbenoid-mediated cyclopropane synthesis. ucl.ac.uk

Synthesis of Substituted and Functionalized this compound Derivatives

The imidazolidin-2-one scaffold is a valuable pharmacophore found in numerous biologically active compounds, acting as an HIV protease inhibitor and an NK₁ antagonist, among other roles. nih.govumich.edu Consequently, synthetic methods that allow for the construction of diversely substituted and functionalized derivatives are of high importance. Palladium-catalyzed carboamination reactions provide a powerful tool for this purpose, enabling the creation of one C-C and one C-N bond, along with up to two stereocenters, in a single step. nih.gov

Preparation of 4-Substituted and 4,5-Disubstituted Imidazolidin-2-ones

The palladium-catalyzed carboamination of N-allylureas with aryl bromides is an effective method for preparing 4-substituted imidazolidin-2-ones. nih.gov The reaction tolerates a variety of functional groups on the aryl bromide, including nitriles, esters, and ketones. nih.gov

This methodology has been successfully extended to create more complex, highly substituted products. The synthesis of 4,5-disubstituted and 4,4-disubstituted imidazolidin-2-ones is achievable from appropriately substituted N-allylurea precursors. nih.gov

4,5-Disubstituted: N-allylureas with allylic substituents react with aryl bromides in the presence of a Pd₂(dba)₃/Xantphos catalyst to yield trans-4,5-disubstituted imidazolidin-2-ones. The diastereoselectivity of this transformation is influenced by the steric bulk of the allylic substituent. nih.gov For instance, a methyl-substituted allylurea (B145677) precursor provided the product with a 12:1 diastereomeric ratio (dr) after purification. nih.gov

4,4-Disubstituted: Precursors bearing 1,1-disubstituted alkenes can be used to synthesize 4,4-disubstituted imidazolidin-2-ones in good to excellent yields. nih.gov

| Precursor Type | Resulting Product | Key Features | Example Diastereoselectivity |

|---|---|---|---|

| N-allylurea | 4-Substituted Imidazolidin-2-one | Tolerates various functional groups. | N/A |

| N-allylurea with allylic substituent | trans-4,5-Disubstituted Imidazolidin-2-one | Diastereoselectivity depends on substituent size. | Up to 12:1 dr |

| N-allylurea with 1,1-disubstituted alkene | 4,4-Disubstituted Imidazolidin-2-one | Proceeds in good to excellent yields. | N/A |

Introduction of Different Substituents on N1 and N3 Positions

A key advantage of the palladium-catalyzed carboamination methodology is the ability to easily introduce different substituents on the N1 and N3 nitrogen atoms of the imidazolidin-2-one ring. nih.gov The choice of substituent can significantly impact reaction outcomes. For example, urea substrates with N3-aryl groups generally provide better yields than those with N3-alkyl groups, which can be prone to side reactions. nih.gov

This flexibility allows for the synthesis of differentially protected imidazolidin-2-ones, which are valuable intermediates for further functionalization. A notable example involves a substrate bearing an N1-benzyl group and an N3-p-methoxyphenyl (PMP) group. nih.govumich.edu These two protecting groups can be removed independently (orthogonally), allowing for selective modification at either nitrogen atom.

The N-PMP group can be selectively cleaved using ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govumich.edu

The N-benzyl group can be selectively removed via reduction with lithium in ammonia (B1221849) (Li/NH₃). nih.gov

This orthogonal strategy greatly enhances the synthetic utility of the imidazolidin-2-one core, enabling the stepwise introduction of different functionalities as required for a specific target molecule. nih.gov

Synthesis of Bicyclic Imidazolidin-2-one Systems

The scope of palladium-catalyzed carboamination extends to the synthesis of bicyclic systems. nih.gov When substrates derived from cyclic alkenes are employed, the reaction proceeds with excellent selectivity, generating products that result from syn-addition across the double bond. nih.gov This diastereoselectivity allows for precise control over the stereochemistry of the resulting fused ring system. Additionally, bicyclic imidazolidinone derivatives can be obtained through Curtius rearrangement of polymer-supported precursors, followed by cyclization, with yields ranging from 53% to 75%. clockss.org These methods provide reliable access to structurally constrained bicyclic ureas, which are of interest in medicinal chemistry and materials science.

Derivatization for Specific Research Applications (e.g., anticancer agents)

The imidazolidin-2-one ring is considered a "privileged scaffold" in medicinal chemistry, forming the core of many compounds with significant biological activity. umich.edu Chemical derivatization is a cornerstone of drug discovery, used to optimize the therapeutic properties of a lead compound. nih.gov While this compound itself is a building block, its core structure is a prime candidate for derivatization aimed at producing novel therapeutic agents.

The development of new anticancer agents often involves the synthesis and screening of a library of analogs based on a promising chemical scaffold. nih.gov For instance, extensive derivatization of the natural siderophore azotochelin, by modifying its carboxylic acid and aromatic ring, led to the discovery of novel analogs with potent anticancer properties against lung cancer cell lines. nih.gov Similarly, piperazine (B1678402) derivatives containing an aryl urea moiety—a structure related to imidazolidin-2-one—have been identified as selective cytotoxic agents against breast cancer cells. nih.gov The synthesis of new platinum complexes containing derivatized dipicolylamine ligands has also yielded compounds with significant antiproliferative activity. rsc.org

This strategy of systematic derivatization can be applied to the this compound framework. By introducing a variety of functional groups at the N1, N3, C4, and C5 positions, a library of novel compounds can be generated. These derivatives can then be evaluated for biological activity, such as their potential to act as anticancer agents, leveraging the proven utility of the cyclic urea motif in drug design. nih.gov

Reactivity Studies and Mechanistic Insights of 1 Benzylimidazolidin 2 One

Reaction Pathways and Transformations

Cyclopropanation Reactions with Alkenes

1-Benzylimidazolidin-2-one can be utilized in cyclopropanation reactions, a fundamental transformation for creating three-membered carbocyclic rings. ucl.ac.uk These reactions often involve the generation of a carbenoid species that then adds to an alkene. masterorganicchemistry.com

One approach involves the use of an "amidoorganozinc" carbenoid derived from related N,N-diethoxymethyl oxazolidinone derivatives in the presence of zinc and chlorotrimethylsilane. ucl.ac.uk A study involving the cyclopropanation of an alkene using this compound resulted in a mixture of products, including the desired N-cyclopropyl imidazolidinone. ucl.ac.uk The stereochemistry of the starting alkene is typically retained in the cyclopropane (B1198618) product, indicating a stereospecific reaction. masterorganicchemistry.com

Metal-catalyzed cyclopropanation reactions, for instance, using iron porphyrin complexes, have shown to be effective for various alkenes. iastate.edu These reactions can exhibit high efficiency and selectivity for certain types of alkenes, such as 1-alkenes and 1,1-disubstituted olefins. iastate.edu The mechanism for these transformations can proceed through a stepwise radical pathway involving metalloradical catalysis. researchgate.net

Table 1: Examples of Cyclopropanation Reactions

| Catalyst/Reagent System | Alkene Substrate | Product Type | Key Observations |

|---|---|---|---|

| Zinc, Copper Chloride, TMSCl | Allylbenzene | N-cyclopropyl oxazolidinone | One-pot synthesis from oxazolidinone precursor achieved a 33% yield. ucl.ac.uk |

| Rh(II) complexes | Various alkenes | Alkynylcyclopropanes | Circumvents typical side reactions like 6-endo-dig cyclization. nih.gov |

Sigmatropic Rearrangements Involving Organozinc Carbenoids

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orglibretexts.org A notable class of these transformations is the researchgate.netresearchgate.net-sigmatropic rearrangement, which can be categorized into ylidic, anionic, or carbenic types depending on the charge of the interacting fragments. organicchemistrydata.org

Research has explored the potential for an organozinc carbenoid to participate in a novel researchgate.netresearchgate.net-sigmatropic rearrangement. ucl.ac.uk These rearrangements, particularly the Wittig rearrangement, can serve as powerful methods for transformations like ring contractions. libretexts.org The Cope and Claisen rearrangements are well-known researchgate.netresearchgate.net sigmatropic reactions that proceed through a six-membered cyclic transition state. libretexts.org

Reactions with Diazocompounds

The reactions of iminium ions derived from imidazolidinones with diazocompounds have been investigated. For instance, reactions with diphenyldiazomethane can produce cyclopropanecarbaldehydes in high yields and enantiomeric ratios. researchgate.net However, reactions with monoaryldiazomethanes may predominantly yield 2:1 products. researchgate.net

Formation of Iminium Ions and their Reactivity in Cycloaddition Reactions

A key aspect of the reactivity of this compound and its derivatives is the formation of iminium ions through condensation with α,β-unsaturated aldehydes. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the substrate for various cycloaddition reactions. researchgate.net These reactive intermediates are central to many organocatalytic transformations. researchgate.net Iminium ions are known to be transient in aqueous solutions due to their susceptibility to hydrolysis. nih.govmasterorganicchemistry.com

The formation of iminium ions is a reversible process, and their stability can be influenced by conjugation. ub.edu For example, additional double bonds in the carbonyl compound can lead to a relative stabilization of the corresponding iminium ion. ub.edu

The stereochemical outcome of reactions involving imidazolidinone-derived iminium ions is heavily dependent on their conformation. ethz.ch Computational and experimental studies, including X-ray crystallography and NMR, have been employed to understand the structure of these intermediates. researchgate.netethz.ch

For iminium ions derived from 5-benzylimidazolidin-4-one derivatives, several conformations of the benzyl (B1604629) group have been identified. ethz.ch In many crystal structures, the phenyl ring of the benzyl group is positioned above the heterocyclic ring. ethz.ch However, conformations where the phenyl ring is above the iminium π-plane or in an eclipsed position have also been observed. ethz.ch The energy differences between these conformers are often small, suggesting that the benzyl group may be relatively free to rotate at ambient temperatures, acting as a "windshield-wiper" to shield one face of the iminium π-system. ethz.ch

Table 2: Conformational Preferences of Benzyl Group in Iminium Ions

| Conformation Type | Description | Frequency in Crystal Structures |

|---|---|---|

| Staggered A | Phenyl ring above the heterocycle. ethz.ch | Most frequent (9 out of 14 structures). ethz.ch |

| Staggered B | Phenyl ring above the iminium π-plane. ethz.ch | Less frequent (3 out of 14 structures). ethz.ch |

In (4+3)-cycloaddition reactions, the facial selectivity is a critical factor in determining the stereochemistry of the product. Computational studies have shown that iminium ions derived from chiral imidazolidinones can undergo cycloadditions with furans preferentially on the more crowded face. researchgate.netresearchgate.net This is contrary to models proposed for related Diels-Alder reactions. researchgate.net

The facial selectivity is influenced by the conformational arrangement of the benzyl group. To avoid intramolecular steric interactions, the benzyl group can reorganize, which in turn differentiates the activation barriers for attack on the two faces of the iminium ion. researchgate.net DFT calculations have been instrumental in rationalizing these stereochemical outcomes, identifying low-energy iminium ion conformations where cation-π interactions position the phenyl ring over the iminium ion. researchgate.net

Catalytic Applications and Reaction Mechanisms

This compound and its derivatives are pivotal in asymmetric synthesis, where they function as chiral auxiliaries. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is achieved, the auxiliary can be removed and often recycled. sigmaaldrich.com The imidazolidin-2-one structure, particularly when substituted with a chiral element, provides a rigid framework that effectively controls the approach of reactants, leading to high levels of stereoselectivity. sigmaaldrich.comnih.gov

The benzyl group at the N1 position of this compound introduces significant steric and electronic effects that influence the compound's reactivity and its effectiveness as a chiral auxiliary. This substitution pattern has been shown to enhance the compound's ability to direct stereoselective transformations while maintaining the stability of the core imidazolidin-2-one ring.

Derivatives of this compound, such as those developed by MacMillan, have been instrumental in the advancement of organocatalysis. These chiral imidazolidinone catalysts can form iminium ion intermediates with α,β-unsaturated aldehydes, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and activates the substrate for a variety of enantioselective transformations. This strategy has been successfully applied to reactions like 1,3-dipolar cycloadditions, Friedel-Crafts reactions, and Michael additions. For instance, benzyl-substituted imidazolidinone catalysts have achieved excellent enantioselectivities, with some Diels-Alder reactions reporting enantiomeric excesses greater than 90%.

The table below summarizes the role of related chiral auxiliaries in various asymmetric reactions, illustrating the broad utility of this class of compounds in controlling stereochemistry.

| Chiral Auxiliary | Reaction Type | Stereoselectivity | Reference |

| (S)-4-Benzyl-2-oxazolidinone | Aldol (B89426) Condensation | >97% diastereomeric purity | orgsyn.org |

| trans-2-Phenylcyclohexanol | Ene Reaction | 10:1 diastereomeric ratio | wikipedia.org |

| Camphorsultam | Michael Addition | High diastereoselectivity | wikipedia.org |

| Pseudoephedrine | Alkylation | Product is syn to methyl and anti to hydroxyl | wikipedia.org |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Limonene Synthesis | Up to 64% enantiomeric excess | wikipedia.org |

Imidazolidin-2-ones, including this compound, serve as valuable precursors in the synthesis of α-amino acids and vicinal diamines. nih.gov α-Amino acids are the fundamental building blocks of proteins and are characterized by a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain. wikipedia.orgqmul.ac.uk Vicinal diamines, or 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms and are widely used in the synthesis of pharmaceuticals and as ligands in catalysis. nih.govresearchgate.net

The synthesis of α-aryl α-amino acids, a class of quaternary amino acids, can be achieved from enantiopure amino acid precursors using an imidazolidinone derivative. nih.gov This method involves the temporary creation of a second stereocenter in an N'-arylurea adduct of the imidazolidinone derivative, allowing for α-arylation without loss of the original stereochemical integrity. nih.gov This approach is notable for avoiding the use of transition metals and is scalable for producing multi-gram quantities of these valuable amino acid derivatives. nih.gov

The conversion of imidazolidin-2-ones to vicinal diamines is a common synthetic strategy. nih.gov The synthesis of vicinal diamines often involves the creation of a 1,2-diamine backbone, which can then be cyclized to form an imidazolidin-2-one or, conversely, the imidazolidin-2-one ring can be opened to yield the diamine. nih.govgoogle.com This interconversion highlights the role of imidazolidin-2-ones as stable intermediates that can be readily transformed into the desired diamine products. nih.gov

The following table outlines the general structure of these important classes of molecules.

| Compound Class | General Structure | Key Features |

| α-Amino Acid | H₂NCHRCOOH | Contains an amino group and a carboxylic acid group attached to the same carbon. wikipedia.org |

| Vicinal Diamine | R₂N-C(R)₂-C(R)₂-NR₂ | Contains two amino groups on adjacent carbon atoms. nih.gov |

The structure of this compound and its derivatives has a profound influence on the stereochemical outcome of catalytic reactions. The benzyl group, along with other substituents on the imidazolidinone ring, creates a specific chiral environment that directs the approach of incoming reagents, leading to the preferential formation of one stereoisomer over another. researchgate.net

In palladium-catalyzed carboamination reactions to form 4,5-disubstituted imidazolidin-2-ones, the choice of ligand is critical in determining the yield and stereoselectivity. For example, using Xantphos as a ligand has been shown to provide good results. These reactions can proceed with high diastereoselectivity, forming two new contiguous stereocenters with excellent control. nih.gov The mechanism often involves a syn-addition of the nitrogen atom and the aryl group across the carbon-carbon double bond of an N-allylurea precursor. nih.gov

Computational studies have provided further insight into how imidazolidinone catalysts control stereochemistry. researchgate.net For instance, in (4+3)-cycloaddition reactions, density functional theory (DFT) calculations have shown that the conformational arrangement of the benzyl group in the iminium ion intermediate is crucial for differentiating the activation barriers for attack on the two faces of the molecule, thus controlling the facial selectivity. researchgate.net This demonstrates that subtle steric and electronic interactions within the catalyst-substrate complex are responsible for the high levels of enantioselectivity observed. researchgate.net

The table below presents data from a study on asymmetric Pd-catalyzed carboamination, illustrating the effect of reaction conditions on enantioselectivity.

| Entry | Aryl Halide | Additive | Yield (%) | ee (%) |

| 11 | 2-Bromonaphthalene | Water | - | - |

| 13 | 4-Bromoanisole | Trifluoroacetic Acid | - | - |

| 14 | 3-Bromoanisole | Water | - | - |

| 15 | 2-Bromovinyltrimethylsilane | - | 65 | 86 |

| 16 | 4-Iodobenzotrifluoride (with 1e) | - | - | - |

| 17 | 4-Iodobenzotrifluoride (with 1e) | Water | - | Higher than entry 16 |

| 18 | 4-Iodobenzotrifluoride (with 1f) | - | - | - |

| 19 | 4-Iodobenzotrifluoride (with 1f) | - | - | - |

| 20 | Aryl Bromides (with 1e) | - | - | Lower than with 1f |

Data adapted from a study on asymmetric Pd-catalyzed alkene carboamination reactions. nih.govumich.edu The specific yields and enantiomeric excesses (ee) for some entries were not provided in the abstract but the trends were noted.

Spectroscopic and Structural Characterization in Reactivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the products of reactions involving this compound and for determining their stereochemistry. magritek.com ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, connectivity, and the chemical environment of atoms within a molecule. wordpress.com

In the context of reactivity studies, NMR is used to confirm the formation of the desired imidazolidin-2-one derivatives and to identify any byproducts. nih.gov The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum can be used to assign the structure of the product. sapub.org For determining stereochemistry, advanced NMR techniques such as 2D-COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. nih.govwordpress.com

For example, the relative stereochemistry of 4,5-disubstituted imidazolidin-2-ones can be assigned based on NOESY experiments, which reveal through-space interactions between protons. nih.gov The magnitude of the coupling constant (³J) between vicinal protons can also provide information about their dihedral angle, which is related to the stereochemistry (e.g., cis vs. trans). magritek.com It is well-established that trans-couplings in unsaturated systems typically have larger coupling constants (11–18 Hz) compared to cis-couplings (6–14 Hz). magritek.com

The table below illustrates how characteristic NMR data can be used to differentiate between stereoisomers.

| NMR Parameter | Information Provided | Application in Stereochemistry |

| Chemical Shift (δ) | Electronic environment of the nucleus. | Can differ between diastereomers due to different spatial arrangements of atoms. magritek.com |

| Coupling Constant (J) | Information about the connectivity and dihedral angles between nuclei. | The magnitude of ³J can distinguish between cis and trans isomers. magritek.com |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei. | Can be used to determine the relative stereochemistry of substituents on a ring. wordpress.com |

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govnih.gov This technique is crucial in the study of this compound derivatives and reaction intermediates, as it provides unambiguous structural proof. nih.govlibretexts.org

To perform X-ray crystallography, a single crystal of the compound of interest is required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.govlibretexts.org

In the context of reactions involving this compound, X-ray crystallography has been used to confirm the structure of the final products, including the relative and absolute stereochemistry of newly formed stereocenters. nih.govmdpi.com For example, the stereochemistry of a 4,5-disubstituted imidazolidin-2-one was definitively assigned by X-ray crystallographic analysis of one of the products, and the stereochemistry of related compounds was then assigned by analogy. nih.gov This technique is also invaluable for characterizing stable reaction intermediates, providing a snapshot of the molecule at a particular stage of the reaction mechanism. nih.govjhu.edu

The following table outlines the key steps and information obtained from an X-ray crystallographic analysis.

| Step | Description | Information Obtained |

| Crystallization | Growing a single, high-quality crystal of the compound. | A prerequisite for the analysis. nih.gov |

| Data Collection | Irradiating the crystal with X-rays and collecting the diffraction data. | A pattern of diffraction spots. nih.gov |

| Structure Solution and Refinement | Analyzing the diffraction pattern to determine the atomic positions. | A three-dimensional model of the molecule, including bond lengths, bond angles, and stereochemistry. nih.gov |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. savemyexams.comsavemyexams.com The principle of this method is based on the fact that covalent bonds in a molecule are not static; they are constantly vibrating by stretching and bending at specific frequencies. savemyexams.comlibretexts.org When a molecule is irradiated with infrared radiation, its bonds absorb energy at frequencies that match their natural vibrational frequencies, causing the amplitude of these vibrations to increase. savemyexams.com An IR spectrometer measures this absorption and plots the percentage of transmittance against the wavenumber (cm⁻¹), generating a unique spectral fingerprint for the compound. specac.com The region above 1500 cm⁻¹ is typically used for diagnosing specific functional groups, while the more complex region below 1500 cm⁻¹ is known as the fingerprint region, which is unique to the entire molecular structure. savemyexams.comsavemyexams.com

For this compound, IR spectroscopy allows for the unambiguous identification of its key structural features: the cyclic urea (B33335) core, the benzyl substituent, and the aliphatic imidazolidine (B613845) ring.

Key Functional Group Absorptions:

Carbonyl (C=O) Stretching: The most distinct absorption band in the spectrum of this compound is due to the carbonyl group (C=O) of the five-membered cyclic urea ring. For N,N'-dialkyl cyclic ureas, this strong absorption typically appears in the range of 1690-1630 cm⁻¹. tandfonline.com More specifically, for imidazolidin-2-one structures, the C=O stretching frequency is often observed between 1700 cm⁻¹ and 1663 cm⁻¹. mdpi.comekb.eg This absorption is one of the most characteristic bands in the spectrum. mdpi.com

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds (C-N) within the imidazolidine ring are also identifiable. These absorptions are generally found in the 1200-1029 cm⁻¹ range and can be of variable intensity. specac.com

Aliphatic C-H Stretching: The molecule contains sp³-hybridized C-H bonds in both the imidazolidine ring and the methylene (B1212753) bridge (-CH₂-) of the benzyl group. These bonds give rise to characteristic stretching absorptions in the region of 2960-2850 cm⁻¹. libretexts.org Specifically, asymmetric CH₂ stretching bands are found around 2935-2929 cm⁻¹, while symmetric stretching bands appear between 2863-2851 cm⁻¹. mdpi.com

Aromatic C-H Stretching: The C-H bonds on the monosubstituted benzene (B151609) ring are sp²-hybridized and absorb at slightly higher frequencies than their aliphatic counterparts. These stretching vibrations typically appear as weaker bands in the 3100-3000 cm⁻¹ region. libretexts.orgspectroscopyonline.com

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring produces a series of characteristic absorptions in the 1620-1450 cm⁻¹ range. wpmucdn.com For monosubstituted benzene rings, bands are commonly observed near 1600 cm⁻¹ and 1450 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: The substitution pattern of the aromatic ring can be confirmed by strong absorptions in the fingerprint region arising from C-H out-of-plane bending vibrations. For a monosubstituted benzene ring, two strong bands are typically expected: one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹.

The following table summarizes the expected characteristic infrared absorption frequencies for this compound based on data from related compounds and general spectroscopic principles.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| C-H Stretch | Aromatic (Benzene Ring) | 3100 - 3000 | Weak to Medium | libretexts.org, spectroscopyonline.com |

| C-H Stretch | Aliphatic (-CH₂-) | 2960 - 2850 | Strong | mdpi.com, libretexts.org |

| C=O Stretch | Cyclic Urea (Amide) | 1700 - 1663 | Strong | mdpi.com, ekb.eg |

| C=C Stretch | Aromatic (Benzene Ring) | 1620 - 1450 | Medium to Weak | wpmucdn.com |

| C-N Stretch | Amine/Amide | 1200 - 1029 | Medium | specac.com |

| C-H Bending | Aromatic (Monosubstituted) | 770 - 690 | Strong |

Computational Chemistry and Theoretical Investigations of 1 Benzylimidazolidin 2 One

Conformational Analysis and Energy Landscapes

The spatial arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in its chemical reactivity and biological activity. For flexible molecules like 1-benzylimidazolidin-2-one and its derivatives, understanding the preferred conformations and the energy associated with them is crucial. Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating these conformational landscapes.

DFT calculations have been instrumental in identifying the stable conformers of this compound derivatives. ethz.ch These studies often focus on the orientation of the benzyl (B1604629) group relative to the imidazolidinone ring. For instance, in derivatives of 5-benzylimidazolidin-4-one, several staggered and eclipsed conformers have been identified and their relative stabilities calculated. ethz.ch

Early DFT calculations on iminium ions derived from this compound, using the B3LYP functional and 6-31G(d) basis set, identified multiple stable conformers. ethz.ch One key finding was that the conformer with the phenyl group positioned over the heterocyclic ring was the most stable among the staggered conformations. ethz.ch Another conformer, with the phenyl group situated over the iminium π-system, was found to be slightly higher in energy. ethz.ch An eclipsed conformation was also identified as an energy minimum, lying only slightly above the global minimum in energy. ethz.ch More recent and advanced DFT methods that account for weak interactions have confirmed the relative stability of these key conformers. ethz.ch

The choice of computational method is critical for accurately describing these systems. Methods like M06-2X have been systematically used to study the equilibria of iminium ions derived from related structures, highlighting the importance of selecting appropriate functionals and basis sets for reliable results. nih.gov The combination of experimental techniques like NMR with DFT calculations provides a powerful approach for modeling conformational behavior in solution. nd.edu

Intramolecular interactions are key to understanding the stability of different conformers. In the context of this compound derivatives, particularly their iminium ion forms which are crucial in organocatalysis, cation-π interactions are of significant interest. ethz.chresearchgate.net A cation-π interaction is a noncovalent force between a cation and the electron-rich face of a π system, like a benzene (B151609) ring. wikipedia.org

The analysis of these weak interactions is crucial for a complete understanding of the conformational preferences. The inclusion of dispersion corrections in DFT calculations has been shown to be important for accurately predicting the energy differences between conformers where such interactions are present. ethz.ch The study of these interactions is not limited to cation-π forces; other non-covalent interactions like C-H···π and C-H···O hydrogen bonds also contribute to the stability of specific conformations. researchgate.net

The energy landscape of a molecule describes the potential energy as a function of its conformational coordinates. nih.govchemrxiv.org For this compound and its derivatives, this landscape can feature multiple energy minima corresponding to stable conformers, connected by transition states. researchgate.netnih.gov The energy differences between these conformers are often small, suggesting that the molecule can easily interconvert between different shapes at ambient temperatures. ethz.ch

For example, DFT calculations on various 5-benzyl-1-cinnamylidene-3-methylimidazolidin-4-ones revealed that the energy differences between the conformer with the phenyl group above the heterocycle and the one with the phenyl group above the iminium π-system are typically less than 2 kcal/mol. ethz.ch This small energy gap, coupled with a low rotational barrier for the benzyl group, suggests a dynamic equilibrium where the benzyl group can rotate relatively freely, acting like a "windshield-wiper" to shield one face of the molecule. ethz.ch

The table below presents calculated energy differences between two major conformers (Conformer A: benzylic phenyl group above the heterocycle; Conformer B: benzyl group above the iminium π-system) for a series of related iminium ions, highlighting the subtle energetic balance that governs their conformational preferences. ethz.ch

| Compound | ΔE (E(B) - E(A)) [kcal/mol] |

| 3 | -0.7 |

| 4 | -1.1 |

| (E)-5 | -0.9 |

| (Z)-5 | -0.3 |

| (E)-6 | -0.8 |

| (Z)-6 | -0.3 |

| (E)-7 | -0.5 |

| (Z)-7 | -0.5 |

| 13 | 0.4 |

| 16 | 0.1 |

Data sourced from experimental and theoretical conformational analysis of 5-benzylimidazolidin-4-one derivatives. ethz.ch The energies were calculated using the def2-QZVP-gf basis set with geometries optimized at the B3LYP-D/TZV2P level of theory. A negative value indicates that Conformer A is more stable.

Mechanistic Modeling of Reactions

Computational chemistry provides invaluable insights into reaction mechanisms, allowing for the elucidation of transient species and transition states that are often difficult to observe experimentally. For reactions involving this compound, theoretical modeling has been crucial in understanding the origins of stereoselectivity and the pathways of cycloaddition reactions.

Derivatives of this compound are widely used as organocatalysts, particularly in asymmetric synthesis where they control the stereochemical outcome of a reaction. ethz.ch Computational studies have been employed to understand how these catalysts achieve high levels of enantioselectivity. The key to this selectivity lies in the energy difference between the transition states leading to the two possible enantiomeric products. acs.org

In the context of iminium ion catalysis, the benzyl group at the C5 position of the imidazolidinone ring is generally considered to provide steric shielding, directing the approach of a nucleophile to one face of the iminium π-system. ethz.ch DFT calculations can model the approach of the nucleophile to the catalyst-substrate complex and calculate the activation energies for the formation of both enantiomers.

For example, in the (4+3)-cycloaddition reaction catalyzed by a chiral imidazolidinone, computational analysis using DFT (M06-2X/6-311+G(d,p)//B3LYP/6-31G(d)) revealed that the facial selectivity is influenced by the conformational reorganization of the benzyl group. researchgate.net This reorganization helps to avoid unfavorable steric interactions, thereby differentiating the activation barriers for attack on the two faces of the iminium ion. researchgate.net These computational models can rationalize and even predict the stereochemical outcomes of such reactions. researchgate.net

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for constructing cyclic molecules. uc.pt Understanding the transition state of these reactions is key to predicting their feasibility, regioselectivity, and stereoselectivity. researchgate.netkharagpurcollege.ac.in DFT is a commonly used tool for locating and characterizing these transition states. pku.edu.cn

For reactions involving derivatives of this compound, computational analysis can be used to model the transition states of cycloaddition reactions where the imidazolidinone is part of the reacting system. For instance, in a [4+3]-cycloaddition, the catalyst forms an iminium ion with a dienal, which then reacts with a diene. researchgate.net

The analysis of the transition state involves examining its geometry, energy, and the vibrational frequencies to confirm it is a true first-order saddle point on the potential energy surface. smu.edu Computational studies on related cycloaddition reactions have shown that these reactions are often concerted processes. pku.edu.cn The relative energies of different possible transition states (e.g., leading to endo or exo products in a Diels-Alder reaction) can be calculated to predict the major product of the reaction. libretexts.org Furthermore, factors like orbital interactions and charge distribution within the transition state can be analyzed to explain the observed selectivity. pku.edu.cn

Prediction of Reaction Pathways and Selectivity

Computational chemistry offers powerful tools for predicting the most likely pathways a reaction will follow and the selectivity for forming one product over another. For derivatives of this compound, which are pivotal in organocatalysis, these predictions are crucial for understanding and optimizing their catalytic performance.

Theoretical studies, often employing Density Functional Theory (DFT), can model the transition states of reactions catalyzed by imidazolidinone derivatives. By calculating the energy barriers associated with different reaction pathways, chemists can predict which pathway is more favorable. For instance, in asymmetric reactions like the Diels-Alder reaction, calculations can determine the transition state energies leading to different stereoisomers, thereby predicting the enantioselectivity of the catalyst. The accuracy of these predictions is critical, as even small errors in calculated energies can lead to incorrect predictions of reaction outcomes. nih.gov

Recent advancements have combined machine learning with reaction network approaches to predict not only the final products but also the entire reaction pathway. researchgate.net These methods can identify key intermediates and transition states, offering insights into the reaction mechanism. researchgate.net For complex reactions with multiple potential pathways, such as those involving this compound catalysts, these computational approaches are invaluable for elucidating the factors that control selectivity. ucf.eduresearchgate.net For example, understanding the non-covalent interactions between the catalyst, substrates, and transition state structures can reveal the origins of stereoselectivity. acs.org

The table below illustrates a simplified example of how computational data can be presented to compare different reaction pathways.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product | Predicted Selectivity (e.r.) |

| Pathway A (endo) | 15.2 | Endo-adduct | 95:5 |

| Pathway B (exo) | 17.8 | Exo-adduct |

This table is illustrative. Actual values would be derived from specific DFT calculations for a given reaction.

Molecular Dynamics and Electronic Structure Calculations

Molecular dynamics (MD) simulations and electronic structure calculations provide a detailed picture of the molecular properties of this compound and its derivatives, which is fundamental to understanding their reactivity and catalytic behavior.

The distribution of electrons within the this compound molecule is uneven, leading to regions of partial positive and negative charge. This charge distribution is key to understanding how the molecule interacts with other molecules. Non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and London dispersion forces, play a crucial role in the catalytic activity of imidazolidinone-based catalysts. makingmolecules.comlibretexts.org

Computational methods can quantify these interactions and predict their influence on the stability of transition states. nih.gov For example, the interaction between the catalyst and the substrate is often governed by a network of non-covalent interactions that dictate the stereochemical outcome of the reaction. acs.org The analysis of these interactions can reveal why a particular enantiomer is formed preferentially. acs.org

| Type of Interaction | Description | Significance in Catalysis |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. | Key for substrate binding and orientation. |

| Dipole-Dipole | Attractive forces between the positive end of one polar molecule and the negative end of another. | Influences the overall geometry of the catalyst-substrate complex. |

| London Dispersion | Weak intermolecular forces arising from temporary fluctuations in electron distribution. | Can be significant in stabilizing transition states, especially in larger systems. nih.gov |

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.dedergipark.org.tr The MEP map displays the electrostatic potential on the surface of the molecule, using a color-coded scheme to indicate different charge regions. researchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.netnih.gov Green areas correspond to regions of neutral potential. nih.gov For this compound, the MEP map would highlight the electron-rich carbonyl oxygen as a likely site for interaction with electrophiles or for hydrogen bonding. nih.gov This analysis helps in understanding how the catalyst will interact with different substrates and reagents. uni-muenchen.deresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. uni-rostock.deias.ac.in A key concept in AIM theory is the bond critical point (BCP), a point in the electron density between two atoms where the density is a minimum along the internuclear axis but a maximum in the perpendicular directions. ias.ac.inuniv-reims.fr

The properties of the electron density at the BCP, such as its value and the Laplacian of the electron density, can be used to characterize the nature of the chemical bond. ijcce.ac.irresearchgate.net For example, a high electron density at the BCP is indicative of a strong covalent bond, while a low value suggests a weaker, closed-shell interaction like a hydrogen bond. ijcce.ac.ir In the context of this compound, AIM analysis can be used to quantify the strength of non-covalent interactions that are critical for its catalytic function. researchgate.net

The table below summarizes the types of critical points found in AIM analysis.

| Critical Point Type | Signature (Eigenvalues of the Hessian) | Associated Structural Element |

| Nuclear Critical Point (NCP) | (3, -3) | Nucleus |

| Bond Critical Point (BCP) | (3, -1) | Chemical Bond |

| Ring Critical Point (RCP) | (3, +1) | Ring Structure |

| Cage Critical Point (CCP) | (3, +3) | Cage Structure |

Table adapted from information on critical point analysis in AIM theory. univ-reims.fr

Applications of 1 Benzylimidazolidin 2 One in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The rigid, five-membered ring of imidazolidin-2-one, combined with the steric and electronic influence of the benzyl (B1604629) group, makes it an excellent chiral auxiliary and synthon. rsc.orgmdpi.com These characteristics allow for high levels of stereocontrol in a variety of chemical transformations, enabling the synthesis of enantiomerically pure compounds. uva.nl This control is crucial for building complex molecular structures, especially those intended for biological applications. nih.gov

Synthesis of Biologically Active Natural Products

The synthesis of natural products, many of which are chiral and possess significant biological activity, often requires methods that can create specific stereocenters with high fidelity. nih.gov Chiral auxiliaries derived from 1-benzylimidazolidin-2-one are frequently employed for this purpose. nih.gov By temporarily incorporating the imidazolidinone unit into a synthetic intermediate, chemists can direct the stereochemical outcome of subsequent reactions. mdpi.com

For instance, the imidazolidin-2-one scaffold is a precursor to vicinal diamines and α-amino acids, which are fundamental components of many natural products. nih.gov The Curtius rearrangement, a versatile reaction for converting carboxylic acids into amines, has been applied in natural product synthesis where isocyanate intermediates are trapped intramolecularly by nearby functional groups, sometimes forming cyclic urea (B33335) structures reminiscent of the imidazolidinone core. ucl.ac.uk This strategic use of the scaffold's reactivity is instrumental in building the complex frameworks of targeted natural products. rsc.org

Preparation of Aminocyclopropyl Functionalized Compounds

The aminocyclopropane unit is a key structural motif in numerous biologically active molecules and natural products. mdpi.comnih.gov The synthesis of these functionalized three-membered rings with high stereochemical purity is a significant challenge. Chiral auxiliaries, including those based on the imidazolidinone framework, play a pivotal role in directing the diastereoselective cyclopropanation of alkenes. chemrxiv.orgmdpi.comwikipedia.org

A powerful strategy involves the use of N-acyl imidazolidinones derived from amino acids. In a notable example, a chiral imidazolidinone scaffold was used to achieve the stereoselective synthesis of precursors for tetrasubstituted α-aminophosphonic acids. uva.nl The process begins with an enantiomerically pure imidazolidinone derived from glycine. uva.nl Subsequent alkylation reactions proceed with excellent diastereoselectivity, as the bulky auxiliary directs the approach of the electrophile to the less hindered face of the enolate. uva.nl This method allows for the controlled construction of a fully substituted carbon center adjacent to a nitrogen atom, a key step in building complex amino-functionalized molecules. uva.nl While this specific work leads to α-aminophosphonates, the underlying principle of using the imidazolidinone auxiliary to control stereochemistry is directly applicable to the synthesis of other complex structures, including highly substituted aminocyclopropane precursors. uva.nl

Role in Catalytic Systems

Beyond its role as a stoichiometric chiral auxiliary, the this compound motif is central to the development of powerful catalytic systems. Its derivatives have been successfully utilized in both asymmetric organocatalysis and transition metal-catalyzed reactions.

Asymmetric Organocatalysis and Metal-Catalyzed Processes

The prominence of this compound derivatives in organocatalysis was firmly established by the pioneering work of David MacMillan. rsc.org Chiral imidazolidinone catalysts, often referred to as MacMillan catalysts, activate α,β-unsaturated aldehydes by forming a chiral iminium ion intermediate. rsc.org This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it highly susceptible to nucleophilic attack. rsc.org This strategy has been successfully applied to a wide array of transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions, achieving excellent enantioselectivities. rsc.org

In the realm of metal-catalyzed processes, this compound and its substituted variants are key components in palladium-catalyzed reactions. rsc.org For example, Pd-catalyzed carboamination reactions between N-allylureas and aryl bromides provide a direct route to substituted imidazolidin-2-ones. nih.gov These reactions are highly efficient, forming one carbon-carbon and one carbon-nitrogen bond and creating up to two stereocenters in a single step with high diastereoselectivity. nih.gov

Below is a table summarizing the scope of this palladium-catalyzed carboamination for synthesizing 4-substituted imidazolidin-2-ones, demonstrating its tolerance for various functional groups.

| Entry | Aryl Bromide Substituent | Yield (%) |

|---|---|---|

| 1 | 4-MeO | 59 |

| 2 | 4-Me | 75 |

| 3 | H | 80 |

| 4 | 2-Me | 79 |

| 5 | 4-F | 85 |

| 6 | 4-Cl | 86 |

| 7 | 4-CN | 89 |

| 8 | 3-Cl | 88 |

| 9 | 2-Thienyl | 78 |

| 10 | 4-CF3 | 90 |

| 11 | 4-Ac | 79 |

| 12 | 4-CO2tBu | 87 |

This table is based on data for the synthesis of 4-substituted-1-benzyl-3-methylimidazolidin-2-ones. nih.gov

Design of Novel Catalysts Incorporating this compound Motifs

The success of the initial imidazolidinone catalysts has spurred the design of new generations of catalysts with improved activity and selectivity. The design principle often involves modifying the substituents on the imidazolidinone core to fine-tune its steric and electronic properties. rsc.org For example, introducing bulky groups at the C5 position of the imidazolidinone ring can enhance facial shielding of the iminium ion intermediate, leading to higher enantioselectivities. rsc.org

Computational analysis and a deeper understanding of noncovalent interactions, such as London dispersion, are also guiding modern catalyst design. By strategically placing dispersion energy donors within the catalyst structure, it is possible to create a more organized and stabilizing transition state, leading to improved stereocontrol. This rational design approach, which considers the subtle forces governing the catalyst-substrate interaction, is paving the way for the development of highly general and efficient catalysts for asymmetric transformations built upon the robust this compound framework.

Contribution to Medicinal Chemistry Scaffolds

The imidazolidin-2-one ring is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This designation means that this core structure is found in a wide variety of biologically active compounds, targeting different receptors and enzymes. Its utility stems from its ability to act as a rigid framework for orienting substituents in a precise three-dimensional arrangement, which is crucial for effective interaction with biological targets.

Derivatives of imidazolidin-2-one have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents. rsc.org For instance, compounds containing this moiety have shown potential as inhibitors of HIV protease and other viral targets. rsc.org The scaffold's value lies in its synthetic accessibility and the ease with which its substitution pattern can be manipulated, allowing medicinal chemists to systematically explore structure-activity relationships. nih.gov The benzyl group in this compound adds a lipophilic component and potential for π-stacking interactions, further expanding its utility in the design of new therapeutic agents. rsc.org The development of synthetic antibiotics has also utilized novel scaffolds designed to overcome resistance, with cyclic structures like oxazolidinones (a close relative of imidazolidinones) serving as the basis for potent drugs. uva.nl

Development of Biologically Active Compounds

The this compound moiety is a key building block in the synthesis of various biologically active compounds. The imidazolidin-2-one ring system is a privileged structure in medicinal chemistry, found in compounds exhibiting activities such as HIV protease inhibition and serotonin (B10506) 5-HT3 receptor antagonism. nih.gov The benzyl group, in particular, can be crucial for interacting with biological targets and can be modified to fine-tune the pharmacological profile of the resulting molecule.

Functionalized imidazolidin-2-ones are valuable as chiral synthons for the asymmetric synthesis of complex, biologically active molecules and their intermediates. bioorg.org Their rigid ring structure allows for stereocontrolled transformations, making them useful as chiral auxiliaries in asymmetric synthesis. bioorg.org Furthermore, these cyclic ureas can serve as precursors to vicinal diamines, which are themselves important building blocks in organic and medicinal chemistry. nih.govmdpi.com The development of novel synthetic methods, such as palladium-catalyzed carboamination, has further expanded the ability to create diverse and substituted imidazolidin-2-ones from simple precursors like N-allylureas. nih.gov This accessibility allows for the systematic development of new compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Design of Novel Antitumor Agents Based on Imidazolidin-2-one Scaffolds

The imidazolidin-2-one scaffold has emerged as a promising framework for the design of novel antitumor agents. researchgate.net Research has shown that derivatives of imidazolidinone can regulate cell cycle progression and impact DNA stability, which are key mechanisms in cancer therapy. researchgate.netnih.gov The heterocyclic nature of the imidazolidin-2-one nucleus is thought to facilitate direct interactions with DNA, thereby controlling the replication process in cancer cells. researchgate.net